3,5-Dibromo-2-[(4-chloro-3-nitrobenzoyl)carbamothioylamino]benzoic acid
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Overview
Description
3,5-Dibromo-2-[(4-chloro-3-nitrobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound with the molecular formula C15H8Br2ClN3O5S and a molecular weight of 537.567 g/mol . This compound is characterized by the presence of bromine, chlorine, and nitro functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 3,5-Dibromo-2-[(4-chloro-3-nitrobenzoyl)carbamothioylamino]benzoic acid involves multiple steps, starting from readily available starting materialsThe final step involves the formation of the carbamothioylamino group through a reaction with thiourea .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3,5-Dibromo-2-[(4-chloro-3-nitrobenzoyl)carbamothioylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent and conditions used.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the bromine atoms can lead to various substituted benzoic acid derivatives.
Scientific Research Applications
3,5-Dibromo-2-[(4-chloro-3-nitrobenzoyl)carbamothioylamino]benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-[(4-chloro-3-nitrobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows the compound to form strong interactions with these targets, leading to inhibition or activation of their biological activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
3,5-Dibromo-2-[(4-chloro-3-nitrobenzoyl)carbamothioylamino]benzoic acid can be compared with other similar compounds, such as:
3,5-Dibromobenzoic acid: This compound lacks the chloro and nitro groups, making it less versatile in certain chemical reactions.
3,5-Dibromo-2-chlorobenzoic acid: This compound has a similar structure but lacks the nitro and carbamothioylamino groups, which limits its applications in biological studies.
2-(4-Chloro-3-nitrobenzoyl)benzoic acid: This compound lacks the bromine atoms, making it less reactive in substitution reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields.
Properties
CAS No. |
536983-59-2 |
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Molecular Formula |
C15H8Br2ClN3O5S |
Molecular Weight |
537.6 g/mol |
IUPAC Name |
3,5-dibromo-2-[(4-chloro-3-nitrobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H8Br2ClN3O5S/c16-7-4-8(14(23)24)12(9(17)5-7)19-15(27)20-13(22)6-1-2-10(18)11(3-6)21(25)26/h1-5H,(H,23,24)(H2,19,20,22,27) |
InChI Key |
WIEILDHTDMYHKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC(=S)NC2=C(C=C(C=C2Br)Br)C(=O)O)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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